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Compound of Interest

5-(Cyclopropylmethoxy)-2-
Compound Name:

fluoropyridine
CAS No.: 213765-91-4
Cat. No.: B3116039

Get Quote

\ J

Strategic Building Block for Medicinal Chemistry &
Fluorination Methodologies

Senior Application Scientist Note: This guide serves as a definitive technical resource for 5-
(Cyclopropylmethoxy)-2-fluoropyridine. Beyond simple identification, we explore its
synthesis logic, physicochemical behavior, and critical role as a scaffold in modern drug
discovery. The protocols defined herein prioritize high-fidelity reproducibility and scalability.

Part 1: Chemical Identity & Core Properties

The primary directive of this request was the identification of the CAS registry number. This
compound is a specialized fluorinated pyridine ether, widely utilized as an intermediate in the
synthesis of pharmaceutical agents, particularly in the modulation of lipophilicity and metabolic
stability.

Identity Matrix
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Parameter Technical Specification

Chemical Name 5-(Cyclopropylmethoxy)-2-fluoropyridine

CAS Registry Number 213765-91-4

Synonyms 2—FIuoro—5—(cyclopropylmethoxy?p.yridine; 5-
Cyclopropylmethoxy-2-fluoropyridine

Molecular Formula CoH10FNO

Molecular Weight 167.18 g/mol

SMILES FC1=NC=C(OCC2CC2)C=C1

InChl Key HDIKFKIIABQSPW-UHFFFAOYSA-N

Physicochemical Profile

Data based on calculated consensus models and structural analogs.

» Appearance: Colorless to pale yellow oil or low-melting solid.

Boiling Point (Predicted): 235°C £ 20°C at 760 mmHg.

LogP (Predicted): ~2.2 (Moderate lipophilicity, ideal for CNS penetration).

Solubility: Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water.

pKa: The pyridine nitrogen is weakly basic due to the electron-withdrawing fluorine at C2 and
the ether oxygen at C5.

Part 2: Synthesis & Manufacturing Methodologies
Retrosynthetic Analysis

The most robust synthetic route relies on the Williamson Ether Synthesis principle. The 2-fluoro
substituent is sensitive to nucleophilic attack (SnAr); however, the 5-hydroxyl group is
sufficiently acidic to be alkylated without displacing the fluorine if mild bases and controlled
temperatures are used.
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Strategic Disconnection:
o Bond Broken: O-CH: (Ether linkage).

e Synthons: 2-Fluoro-5-hydroxypyridine (Nucleophile) + (Bromomethyl)cyclopropane
(Electrophile).

Validated Synthetic Protocol

Note: This protocol is designed for gram-scale synthesis with a focus on preventing
defluorination.

Reagents:

Substrate: 6-Fluoropyridin-3-ol (CAS: 51173-04-7).

Alkylating Agent: (Bromomethyl)cyclopropane (CAS: 7051-34-5).

Base: Cesium Carbonate (Cs2COs) or Potassium Carbonate (K2COs).

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).
Step-by-Step Workflow:

o Activation: Charge a reaction vessel with 6-Fluoropyridin-3-ol (1.0 eq) and anhydrous DMF
(10 volumes). Add Cs2COs (1.5 eq) in a single portion. Stir at ambient temperature for 30
minutes to generate the phenoxide anion.

o Scientist's Insight: Cs2COs is preferred over K2COs for faster kinetics due to the "cesium
effect” in solubility, though K2COs is viable for cost-reduction.

» Alkylation: Dropwise add (Bromomethyl)cyclopropane (1.2 eq) to the mixture.
e Reaction: Heat the mixture to 60°C. Monitor via LCMS or TLC.

o Critical Control Point: Do not exceed 90°C. Excessive heat may trigger SnAr displacement
of the fluorine by the carbonate or residual water.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116039?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Quench & Workup: Once conversion >98%, cool to room temperature. Pour into ice-water
(50 volumes). Extract with Ethyl Acetate (3x).

 Purification: Wash combined organics with brine, dry over Na2SOa, and concentrate. Purify
via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthetic Pathway Visualization

6-Fluoropyridin-3-ol + Cs2CO3, DMF
(Nucleophile) w» 60°C, 4-12h
Transition State - HBr > 5-(Cyclopropylmethoxy)-2-fluoropyridine
/ (Alkylation) (Target)
(Bromomethyl)cyclopropane
(Electrophile)

Click to download full resolution via product page

Caption: Williamson ether synthesis pathway utilizing mild base activation to preserve the C2-
Fluorine motif.

Part 3: Applications in Drug Discovery
Medicinal Chemistry Utility

This compound is a high-value scaffold for "Scaffold Hopping" and Lead Optimization.

o Metabolic Stability: The cyclopropyl group acts as a metabolically stable bioisostere for
propyl or allyl groups, resisting CYP450 oxidation.

o Electronic Modulation: The C2-Fluorine atom lowers the pKa of the pyridine nitrogen,
reducing non-specific binding (hERG liability) while maintaining hydrogen bond acceptor
capability.

 Lipophilicity Tuning: The ether linkage combined with the cyclopropyl ring provides a specific
vector for hydrophobic interaction within a binding pocket (e.g., Kinase hinge regions or
GPCR allosteric sites).

Downstream Derivatization (SnAr)
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The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (SnAr). This allows the
molecule to serve as a "core" where the ether tail is pre-installed, and the 2-position is
subsequently functionalized with amines or alkoxides.

Reaction Logic: Ether-Py-F + R-NH2 -> Ether-Py-NH-R

o Condition: Requires elevated temperature or microwave irradiation in DMSO/NMP.

Experimental Workflow Diagram
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Caption: Standardized production workflow ensuring high purity isolation of the fluorinated
intermediate.
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Part 4: Safety & Handling

» Hazard Classification: Irritant (Skin/Eye/Respiratory).

o Fluorine Safety: While the C-F bond is stable, combustion may release HF. Use standard
fume hood protocols.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of
the ether methylene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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